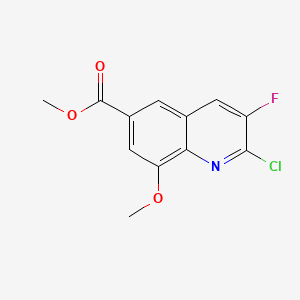

Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate

Description

Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate is a heterocyclic organic compound featuring a quinoline backbone substituted with chloro (Cl), fluoro (F), methoxy (OMe), and methyl ester (COOMe) groups at positions 2, 3, 8, and 6, respectively. This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C12H9ClFNO3 |

|---|---|

Molecular Weight |

269.65 g/mol |

IUPAC Name |

methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate |

InChI |

InChI=1S/C12H9ClFNO3/c1-17-9-5-7(12(16)18-2)3-6-4-8(14)11(13)15-10(6)9/h3-5H,1-2H3 |

InChI Key |

XSKCTUFCCINMNY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC(=C1)C(=O)OC)C=C(C(=N2)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate typically involves multiple steps, including halogenation, methoxylation, and esterification. One common method involves the cyclization of appropriate precursors followed by selective halogenation and methoxylation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or THF.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Cross-Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted quinolines, which can have enhanced biological activities and other desirable properties .

Scientific Research Applications

Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of potential antibacterial, antiviral, and anticancer agents.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.

Material Science: It is utilized in the development of fluorescent dyes and liquid crystals

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and methoxy groups enhance its binding affinity and selectivity. The compound can inhibit the activity of bacterial DNA gyrase and topoisomerase, leading to antibacterial effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and molecular formulas of Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate with analogs from the evidence:

Key Observations:

Substituent Positions: The target compound's 2-Cl and 3-F substituents are distinct from analogs like Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate , where Cl and F occupy positions 4 and 2. Positional differences significantly alter electronic effects (e.g., electron-withdrawing Cl at 2 vs. 4) and steric interactions.

Ester Groups : Methyl esters (target, ) may offer higher metabolic stability compared to ethyl esters (), which are bulkier and more lipophilic.

Ring Systems: Quinazoline () and isoquinoline () derivatives exhibit distinct reactivity and binding profiles due to additional nitrogen atoms or altered ring conformations.

Physicochemical and Reactivity Comparisons

- Solubility and Lipophilicity : The methyl ester in the target compound likely enhances aqueous solubility relative to ethyl analogs (e.g., ), critical for bioavailability in drug design.

- Synthetic Utility : Ethyl esters (e.g., ) are often intermediates for hydrolysis to carboxylic acids, whereas methyl esters (target, ) may serve as final products in agrochemicals .

Biological Activity

Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate is a compound derived from the quinoline family, known for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available quinoline derivatives. The introduction of chlorine and fluorine substituents is achieved through electrophilic aromatic substitution reactions, while the methoxy and carboxylate groups are incorporated via nucleophilic substitution methods.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance, a related compound exhibited an IC50 value of 0.35 µM against colorectal cancer HCT116 cells and 0.54 µM against Caco-2 cells, indicating potent anticancer activity . The mechanisms underlying this activity include:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, thereby inhibiting proliferation.

- Apoptosis Induction : It promotes apoptosis through the activation of reactive oxygen species (ROS) and modulation of key signaling pathways like PI3K/AKT/mTOR .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation by binding to their active sites.

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. The presence of halogen (chlorine and fluorine) and methoxy groups significantly influences the compound's reactivity and biological potency. For example, modifications in these substituents can enhance or diminish anticancer activity .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | TBD | Enzyme inhibition, DNA intercalation |

| Related Compound 49 | 0.35 (HCT116), 0.54 (Caco-2) | Cell cycle arrest at G2/M phase, ROS production |

Case Studies

- Colorectal Cancer : A study assessed a related quinoline derivative's cytotoxicity on HCT116 and Caco-2 cells, revealing significant inhibition of colony formation and cell migration alongside apoptosis induction .

- Antimicrobial Testing : While specific case studies on this compound are scarce, quinoline derivatives have been documented to exhibit broad-spectrum antimicrobial activity against various bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for introducing multiple halogen and methoxy substituents on the quinoline core of Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate?

- Methodological Answer : A stepwise approach is advised to avoid steric clashes and side reactions. For example:

Methoxy introduction : Use nucleophilic substitution or directed ortho-metalation to install the 8-methoxy group early, as methoxy directs subsequent electrophilic substitutions .

Halogenation : Sequential halogenation (e.g., chlorination at C2 via electrophilic substitution, followed by fluorination at C3 using fluoroborate reagents or halogen exchange reactions) .

Carboxylate ester formation : Esterify the C6 position via coupling reactions (e.g., Mitsunobu or Steglich esterification) after protecting sensitive functional groups .

- Key Consideration : Monitor reaction intermediates using HPLC or LC-MS to confirm regioselectivity and purity .

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in the structural assignment of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals by comparing with analogous quinoline derivatives (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate ). The deshielding effect of electron-withdrawing groups (Cl, F) aids in distinguishing C2 and C3 positions.

- 19F NMR : Fluorine’s distinct chemical shift (~ -100 to -120 ppm for aromatic F) helps confirm substitution at C3 .

- IR : Validate ester carbonyl (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups .

Advanced Research Questions

Q. How can crystallographic refinement (e.g., SHELX) address challenges in resolving structures with heavy atoms (Cl, F)?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron data to mitigate absorption effects from Cl/F.

- SHELX Refinement :

Apply anisotropic displacement parameters for Cl/F atoms to model thermal motion accurately.

Use restraints (e.g., DFIX, FLAT) to stabilize geometry if disorder occurs.

Validate with R1/wR2 metrics and check for residual electron density near heavy atoms .

- Case Study : Refinement of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives required similar strategies to resolve positional disorder .

Q. What strategies optimize the antimicrobial activity of this compound, given substituent effects on quinoline-based agents?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

Fluorine at C3 : Enhances membrane permeability; compare with fluoroquinolones like ciprofloxacin .

Methoxy at C8 : May reduce cytotoxicity while maintaining target binding (DNA gyrase/topoisomerase IV).

Ester vs. Carboxylic Acid : Test hydrolysis stability; the methyl ester may improve bioavailability but require in vivo activation .

- Experimental Design :

- Screen against Gram-positive/-negative bacteria and fungi (MIC assays).

- Cross-reference with analogs like tricyclic fluoroquinolones, which showed moderate activity in similar scaffolds .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) functionalize the quinoline core for derivative synthesis?

- Methodological Answer :

- Boronic Acid Partners : Use aryl/heteroaryl boronic acids (e.g., 6-chloro-2-fluoro-3-methoxyphenylboronic acid ) for C-C bond formation at vacant positions (e.g., C4/C5).

- Conditions : Optimize Pd catalysts (e.g., Pd(PPh3)4), bases (Na2CO3), and solvents (toluene/ethanol) under inert atmosphere.

- Challenge : Competing side reactions (e.g., dehalogenation at C2/C3) require careful temperature control (60–80°C) and short reaction times .

Data Analysis & Troubleshooting

Q. How to resolve contradictions in reported yields for multi-step syntheses of this compound?

- Methodological Answer :

Stepwise Analysis : Isolate and characterize intermediates (e.g., via TLC, NMR) to identify low-yield steps (e.g., fluorination at C3).

Parameter Screening : Vary solvents (DMF vs. THF), catalysts (e.g., CuI for halogen exchange), or temperatures .

Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., dehalogenated species or ester hydrolysis products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.